REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:9]([NH:16][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[N:10][C:11]([S:14][CH3:15])=[N:12][CH:13]=1)=[O:7])C.Cl>CCO>[CH:17]1([NH:16][C:9]2[C:8]([C:6]([OH:7])=[O:5])=[CH:13][N:12]=[C:11]([S:14][CH3:15])[N:10]=2)[CH2:18][CH2:19][CH2:20][CH2:21]1 |f:0.1|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)NC1CCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and heptane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=NC(=NC=C1C(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.241 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |